N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound combines various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is referenced in several chemical databases and publications, highlighting its significance in research. Notably, it is associated with studies focusing on its synthesis, biological activity, and potential therapeutic applications.
This compound falls under the category of organic compounds and can be classified as an acetamide derivative. Its molecular structure suggests it may possess properties relevant to pharmaceuticals, particularly in the development of novel therapeutic agents.
The synthesis of N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylphenyl and fluorophenyl substituents.
The molecular formula for N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is . The structure features a pyrazolo[3,4-d]pyrimidine core linked to an acetamide group and substituted with a 2,4-dimethylphenyl group.
CC(C)C(=O)N(C(=O)c1c[nH]c(=O)c2ccccc2n1)C(c3ccccc3F)=OInChI=1S/C21H22FN3O2/c1-12(2)20(24)23(21(25)26)19(18-10-6-5-7-11-17(18)22)15(14-9-8-13(3)16(14)20)27/h5-11H,1-4H3,(H,24)(H2,25,26)N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical transformations:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and various acids for substitution reactions. Reaction conditions vary based on the desired outcome but typically involve temperature control and solvent selection.
The mechanism of action for N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific biological targets within cells. It may inhibit certain enzymes or receptors linked to disease pathways:
N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is expected to exhibit:
The compound's stability under various conditions should be assessed:
N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-y]acetamide has several potential applications:
This compound represents a promising area of study within organic chemistry and pharmacology due to its multifaceted structure and potential biological activities. Further research is necessary to fully elucidate its mechanisms and applications in medicine and science.
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5